Cas no 2138546-21-9 (2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-sulfonyl fluoride)

2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- 2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-sulfonyl fluoride
- EN300-1197642
- 2138546-21-9
- 2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride
-
- インチ: 1S/C8H9FN2O2S2/c1-5(2)6-4-11-7(15(9,12)13)3-10-8(11)14-6/h3-5H,1-2H3
- InChIKey: CQZRWEUIMWDQNX-UHFFFAOYSA-N
- ほほえんだ: S1C2=NC=C(N2C=C1C(C)C)S(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 248.00894804g/mol
- どういたいしつりょう: 248.00894804g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 341
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 88.1Ų
2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1197642-10000mg |
2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride |
2138546-21-9 | 10000mg |
$8889.0 | 2023-10-03 | ||
Enamine | EN300-1197642-2500mg |
2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride |
2138546-21-9 | 2500mg |
$4052.0 | 2023-10-03 | ||
Enamine | EN300-1197642-100mg |
2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride |
2138546-21-9 | 100mg |
$1819.0 | 2023-10-03 | ||
Enamine | EN300-1197642-250mg |
2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride |
2138546-21-9 | 250mg |
$1902.0 | 2023-10-03 | ||
Enamine | EN300-1197642-50mg |
2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride |
2138546-21-9 | 50mg |
$1737.0 | 2023-10-03 | ||
Enamine | EN300-1197642-500mg |
2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride |
2138546-21-9 | 500mg |
$1984.0 | 2023-10-03 | ||
Enamine | EN300-1197642-1.0g |
2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride |
2138546-21-9 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1197642-1000mg |
2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride |
2138546-21-9 | 1000mg |
$2068.0 | 2023-10-03 | ||
Enamine | EN300-1197642-5000mg |
2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride |
2138546-21-9 | 5000mg |
$5995.0 | 2023-10-03 |
2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-sulfonyl fluoride 関連文献
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-sulfonyl fluorideに関する追加情報
Introduction to 2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride (CAS No. 2138546-21-9)
2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2138546-21-9, represents a unique structural motif that combines an imidazo[2,1-b]thiazole core with a sulfonyl fluoride substituent. The presence of these functional groups not only imparts distinct chemical properties but also opens up a wide array of potential applications in drug discovery and molecular biology.
The imidazo[2,1-b]thiazole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets. This scaffold has been extensively studied for its potential in developing antimicrobial, antiviral, and anticancer agents. The introduction of a sulfonyl fluoride group at the 5-position of the imidazo[2,1-b]thiazole ring enhances the compound's reactivity and utility in synthetic transformations. This modification allows for further derivatization, enabling the creation of more complex molecules with tailored biological activities.
In recent years, there has been a growing interest in the development of novel sulfonamide derivatives due to their broad spectrum of biological activities. The sulfonyl fluoride moiety is particularly valuable because it can be hydrolyzed to form a sulfonamide group under mild conditions, making it an excellent intermediate for constructing biologically active molecules. This property has been exploited in the synthesis of various drug candidates targeting inflammatory diseases, metabolic disorders, and infectious diseases.
One of the most compelling aspects of 2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride is its potential as a building block for medicinal chemistry applications. The compound's unique structure allows it to serve as a versatile precursor for generating new analogs with enhanced pharmacological properties. Researchers have leveraged this compound to develop inhibitors targeting enzymes involved in cancer progression and inflammatory responses. The propan-2-yl substituent further contributes to the compound's chemical diversity, enabling fine-tuning of its physicochemical properties such as solubility and metabolic stability.
Recent studies have highlighted the importance of heterocyclic compounds in drug development. The imidazo[2,1-b]thiazole core is particularly noteworthy due to its presence in several FDA-approved drugs. For instance, some derivatives of this scaffold have shown promising results in clinical trials for treating viral infections and solid tumors. The sulfonyl fluoride group adds an additional layer of functionality that can be exploited to improve drug efficacy and reduce side effects. This combination makes 2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride a valuable asset in the pharmaceutical industry.
The synthesis of this compound involves multi-step organic transformations that highlight the expertise required in medicinal chemistry. The process typically begins with the formation of the imidazo[2,1-b]thiazole ring through cyclization reactions. Subsequent functionalization at the 5-position introduces the sulfonyl fluoride group, which can be achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions. The addition of the propan-2-yl group is usually performed via alkylation reactions, ensuring regioselectivity and high yield.
The chemical properties of 2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride make it an attractive candidate for further exploration in drug discovery. Its reactivity allows for easy modifications at multiple sites, enabling researchers to generate libraries of compounds for high-throughput screening. This approach has been successful in identifying novel lead compounds with therapeutic potential. Additionally, computational methods such as molecular docking and virtual screening have been employed to predict the binding affinity of this compound to biological targets.
In conclusion,2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-sulfonyl fluoride (CAS No. 2138546-21-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in future therapeutic strategies.
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